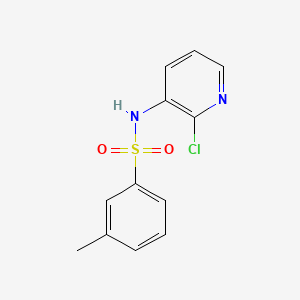![molecular formula C21H23N5S B13373593 3-(1-Azepanylmethyl)-6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13373593.png)
3-(1-Azepanylmethyl)-6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Azepanylmethyl)-6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolothiadiazoles
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Azepanylmethyl)-6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of appropriate hydrazine derivatives with thiosemicarbazides under specific conditions. One efficient method involves a one-pot catalyst-free procedure at room temperature, which provides excellent yields . The reaction generally involves the use of dibenzoylacetylene and triazole derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and efficient synthetic routes are likely to be employed to ensure high yield and purity while minimizing environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1-Azepanylmethyl)-6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the triazolothiadiazole core.
Substitution: Nucleophilic substitution reactions are common, where different substituents can be introduced to the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially different biological activities.
Wissenschaftliche Forschungsanwendungen
3-(1-Azepanylmethyl)-6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits potential biological activities, making it a candidate for drug discovery and development.
Wirkmechanismus
The mechanism of action of 3-(1-Azepanylmethyl)-6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit PARP-1 and EGFR targets, which are involved in cancer cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazolo[3,2-b]triazole: Known for its high thermal stability and energetic properties.
Triazolo[1,5-a]pyrimidine:
Triazolo[3,4-b][1,3,4]thiadiazine: Shares structural similarities and is used in similar research applications.
Uniqueness
3-(1-Azepanylmethyl)-6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole stands out due to its unique combination of azepane and naphthylmethyl groups, which may confer distinct biological activities and chemical properties
Eigenschaften
Molekularformel |
C21H23N5S |
|---|---|
Molekulargewicht |
377.5 g/mol |
IUPAC-Name |
3-(azepan-1-ylmethyl)-6-(naphthalen-1-ylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C21H23N5S/c1-2-6-13-25(12-5-1)15-19-22-23-21-26(19)24-20(27-21)14-17-10-7-9-16-8-3-4-11-18(16)17/h3-4,7-11H,1-2,5-6,12-15H2 |
InChI-Schlüssel |
RELARWMQMLXPDI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCN(CC1)CC2=NN=C3N2N=C(S3)CC4=CC=CC5=CC=CC=C54 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


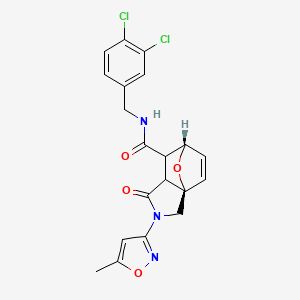
![N-{2-[3-benzoyl-2-(3,4-dimethoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]ethyl}acetamide](/img/structure/B13373511.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(5-methyl-3-isoxazolyl)-3-oxo-1,2,4,5-tetrahydro-5,7a-epoxyisoindole-4-carboxamide](/img/structure/B13373513.png)
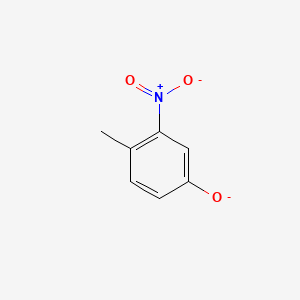
![4-(difluoromethyl)-N-[1-(hydroxymethyl)propyl]benzenesulfonamide](/img/structure/B13373528.png)
![N-(4-pyridinylmethyl)-N-[2-(2-pyridinyloxy)propyl]amine](/img/structure/B13373530.png)
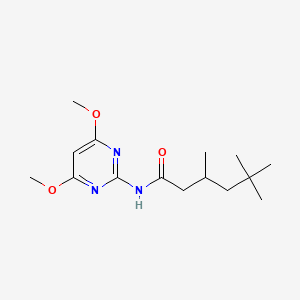
![2-{[2-(3-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B13373557.png)
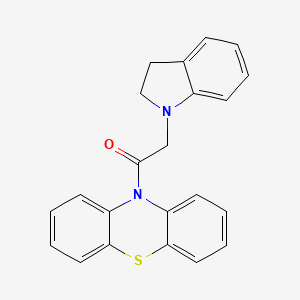
![N-[(6,7-dimethoxy-1-phenyl-3,4-dihydro-2(1H)-isoquinolinyl)carbonyl]isoleucine](/img/structure/B13373575.png)
![2-[(3-cyano-6-phenyl-5,6,7,8-tetrahydro-2-quinolinyl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B13373578.png)
![N-(5-chloro-2-methoxyphenyl)-5-fluoro-1,1',2,2',5',6',7',7'a-octahydro-2-oxospiro[indole-3,3'-pyrrolizine]-2'-carboxamide](/img/structure/B13373583.png)
![4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-5-(3,4-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13373588.png)
